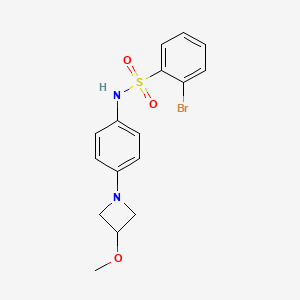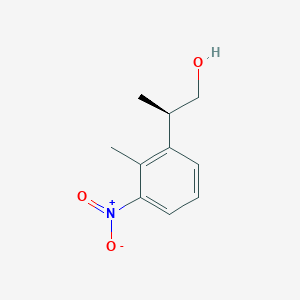
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol, also known as MNP, is a chiral compound that has been extensively studied for its potential applications in scientific research. MNP is a secondary alcohol that contains a nitro group and a methyl group on its phenyl ring. It is a white or yellowish powder with a molecular weight of 199.21 g/mol.
Wirkmechanismus
The mechanism of action of (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol is not fully understood. However, it is believed to act as a chiral catalyst, which can selectively catalyze reactions involving chiral substrates. (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has been found to exhibit excellent enantioselectivity in various catalytic reactions, making it a useful tool in organic synthesis.
Biochemical and Physiological Effects:
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has not been extensively studied for its biochemical and physiological effects. However, it has been found to be relatively non-toxic and has low acute toxicity. (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has been used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals, indicating its potential for use in the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has been found to exhibit excellent enantioselectivity, making it a useful tool in organic synthesis. However, (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has some limitations, including its low solubility in water and its tendency to decompose under certain conditions.
Zukünftige Richtungen
There are several future directions for the use of (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol in scientific research. One potential application is in the development of new chiral catalysts for use in organic synthesis. (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol could also be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Further studies are needed to fully understand the mechanism of action of (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol and its potential for use in various scientific research applications.
Synthesemethoden
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol can be synthesized using various methods, including the reduction of 2-methyl-3-nitroacetophenone using sodium borohydride or lithium aluminum hydride. The reduction of the ketone group results in the formation of the secondary alcohol group. The synthesis of (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol can also be achieved using asymmetric catalysis or chiral pool synthesis.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has been used in various scientific research applications, including the synthesis of chiral ligands, chiral auxiliaries, and chiral building blocks. It has also been used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has been found to exhibit excellent enantioselectivity and has been used in the synthesis of chiral compounds with high optical purity.
Eigenschaften
IUPAC Name |
(2R)-2-(2-methyl-3-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(6-12)9-4-3-5-10(8(9)2)11(13)14/h3-5,7,12H,6H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRUKOAGJPHBT-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])[C@@H](C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


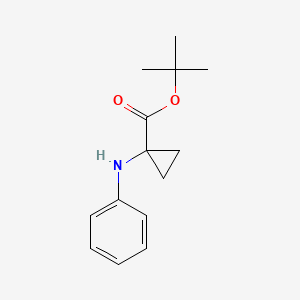
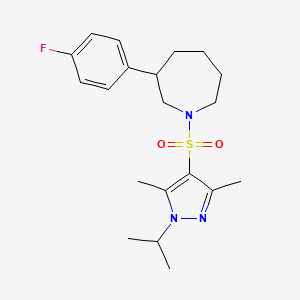
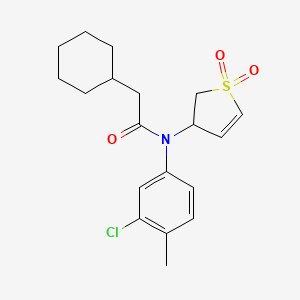
![2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2744967.png)
![(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2744968.png)
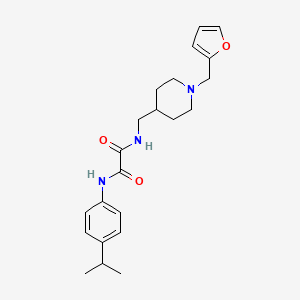
![[4-(1H-Imidazol-4-yl)phenyl]methanol](/img/structure/B2744973.png)
![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2744974.png)
![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744976.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2744978.png)

